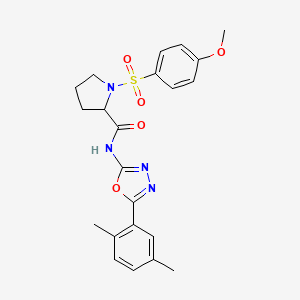

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5S/c1-14-6-7-15(2)18(13-14)21-24-25-22(31-21)23-20(27)19-5-4-12-26(19)32(28,29)17-10-8-16(30-3)9-11-17/h6-11,13,19H,4-5,12H2,1-3H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIHCDPCGKJBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.

- Molecular Formula : C23H24N4O4S

- Molecular Weight : Approximately 440.53 g/mol

- CAS Number : Not specified in the available data.

The compound features a pyrrolidine core substituted with an oxadiazole ring and a methoxyphenyl sulfonamide group, which are known to enhance biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant anticancer activity. For instance, a study on related oxadiazole derivatives showed promising results against various cancer cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induction of apoptosis |

| 5b | MDA-MB-231 | 2.41 | Cell cycle arrest at G0-G1 phase |

These findings suggest that the oxadiazole moiety is crucial for the cytotoxic effects observed in cancer cells, potentially through mechanisms involving apoptosis and cell cycle regulation .

The mechanism by which this compound exerts its effects may involve several pathways:

- Apoptosis Induction : Similar compounds have been shown to increase p53 expression and caspase-3 cleavage in cancer cells, leading to programmed cell death .

- Cell Cycle Arrest : The compound may disrupt normal cell cycle progression, particularly affecting the G0-G1 phase .

- Inhibition of Key Enzymes : Some oxadiazole derivatives have been identified as inhibitors of carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

- Study on Oxadiazole Derivatives : A comprehensive review highlighted that certain oxadiazole derivatives displayed higher cytotoxicity than standard chemotherapeutics like doxorubicin against leukemia and breast cancer cell lines .

- Molecular Docking Studies : Research utilizing molecular docking indicated that these compounds could effectively bind to target proteins involved in cancer progression, suggesting a strong potential for therapeutic applications .

- Selectivity Studies : In vitro evaluations against both cancerous and non-cancerous cell lines have shown that some oxadiazole derivatives selectively target cancer cells without significantly affecting normal cells at therapeutic doses .

Scientific Research Applications

Chemical Applications

Due to its structural features, this compound may act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Antimicrobial Activity

Research indicates that compounds similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics.

Anticancer Properties

The compound's ability to interact with biological targets suggests potential anticancer activity. In vitro studies have demonstrated that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

| Cancer Type | Effectiveness |

|---|---|

| Breast Cancer | Significant reduction in cell viability |

| Lung Cancer | Induction of apoptosis |

Drug Development

This compound is being investigated as a potential drug candidate due to its interaction with various biological targets. Its mechanism of action involves modulation of enzyme activity and receptor binding.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Activity

In a study on breast cancer cells (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives ()

Synthetic 1,3,4-oxadiazole derivatives, such as those reported by Zhang et al. (1988), demonstrate plant growth promotion at low concentrations. For example:

- Compound IV (1,3,4-oxadiazole derivatives) : Promoted wheat and cucumber growth at 10–50 ppm concentrations .

- Structural Differences : The target compound replaces traditional aryl substituents with a 2,5-dimethylphenyl group and introduces a sulfonylpyrrolidine-carboxamide chain. This may enhance lipophilicity and membrane permeability compared to simpler oxadiazoles.

Tetrazolyl Arylurea Compounds ()

Tetrazolyl arylureas, like N-5-tetrazolyl-N′-arylurea derivatives , exhibit dual auxin- and cytokinin-like activity :

- Compound 2h (4-methoxyphenyl) : Showed high auxin activity (EC₅₀: 0.8 μM) and cytokinin effects (EC₅₀: 1.2 μM) .

- Key Contrasts : The target compound lacks a urea linkage but includes a sulfonamide group, which may alter receptor binding kinetics. The oxadiazole ring could provide greater stability than tetrazole under physiological conditions.

Sulfonamide-Containing Heterocycles ()

Example 53 from the patent (PCT/US12/036594) features a chromene-pyrazolopyrimidine sulfonamide with a mass of 589.1 Da and melting point 175–178°C. This compound’s fluorinated aromatic system and sulfonamide group suggest kinase inhibition or anticancer applications .

- Divergent Applications : Unlike the agricultural focus of oxadiazoles and arylureas, sulfonamide heterocycles in target enzymatic pathways, highlighting the structural versatility of sulfonyl groups.

Comparative Data Table

Research Findings and Discussion

- Plant Growth Regulation : The target compound’s 2,5-dimethylphenyl group may improve lipid membrane interaction compared to ’s simpler oxadiazoles. However, the sulfonamide moiety could reduce phytotoxicity risks observed in urea-based compounds .

- Stability : The oxadiazole core likely offers superior hydrolytic stability over tetrazoles, enhancing field applicability .

Q & A

Q. What strategies address low reproducibility in biological assays (e.g., enzyme inhibition)?

- Methodology : Standardize assay conditions (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine) as internal controls. Statistical rigor is enhanced via Bayesian meta-analysis of replicate data. Surface plasmon resonance (SPR) validates direct binding to rule out false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.